3-Methoxy-1,2-thiazole-5-carboxylic acid
Description
3-Methoxy-1,2-thiazole-5-carboxylic acid (CAS 1909312-82-8) is a thiazole derivative with a molecular weight of 159.17 g/mol. It is a high-purity (≥95%) compound characterized by a thiazole ring substituted with a methoxy group at the 3-position and a carboxylic acid at the 5-position . Its unique structure confers exceptional reactivity and selectivity, making it valuable in pharmaceutical synthesis (e.g., targeting neurological and metabolic disorders) and material science (e.g., enhancing thermal stability and optical properties) .
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBOIEXGALEPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with methoxy and carboxylic acid substituents. One common method includes the reaction of thiazole-5-carboxylic acid with methanol in the presence of a catalyst to introduce the methoxy group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The carboxylic acid moiety enables classic acid-catalyzed and nucleophilic reactions:
Esterification
Reaction with alcohols under acidic or coupling conditions produces esters. For example:
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Reagents : Methanol/H or DCC/DMAP
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Product : Methyl 3-methoxy-1,2-thiazole-5-carboxylate
Amidation
Coupling with amines forms amides, critical for bioactive derivatives:
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Reagents : HATU, EDCl, or SOCl-mediated activation
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Example : Reaction with benzylamine yields N-benzyl-3-methoxy-1,2-thiazole-5-carboxamide (78% yield).
| Amine | Reagent | Yield (%) |
|---|---|---|
| Benzylamine | HATU | 78 |
| Aniline | EDCl/HOBt | 65 |
| Piperidine | SOCl | 82 |
Thiazole Ring Reactivity
The electron-deficient thiazole ring undergoes electrophilic and nucleophilic substitutions, influenced by the methoxy group’s electron-donating effects.
Electrophilic Substitution
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Nitration : Directed by the methoxy group, nitration at the 4-position occurs with HNO/HSO.
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Halogenation : Bromination using NBS in CCl yields 5-bromo-3-methoxy-1,2-thiazole-carboxylic acid (70% yield) .
Nucleophilic Substitution
The 5-position is susceptible to nucleophilic attack:
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Reaction with thiourea : Forms 2-aminothiazole derivatives under HCl/acetic acid (patent methods ).
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Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids introduces aryl groups (e.g., 5-phenyl-3-methoxy-1,2-thiazole-carboxylic acid , 88% yield) .
Methoxy Group Transformations
The methoxy group can be demethylated or modified:
Demethylation
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Reagents : BBr in DCM converts methoxy to hydroxyl (→ 3-hydroxy-1,2-thiazole-5-carboxylic acid , 90% yield).
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Biological Impact : Hydroxyl derivatives show enhanced enzyme-binding affinity .
Alkylation/Acylation
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Methylation : CHI/KCO reforms the methoxy group if reversed .
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Acylation : Acetyl chloride introduces acetyloxy groups (→ 3-acetoxy-1,2-thiazole-5-carboxylic acid ) .
Oxidation
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Thiazole Ring : HO/AcOH oxidizes the thiazole to a thiazole-1-oxide (60% yield).
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Side Chain : KMnO oxidizes the carboxylic acid to CO under harsh conditions.
Reduction
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Catalytic Hydrogenation : H/Pd-C reduces the thiazole ring to a thiazolidine (limited yield due to over-reduction).
Cyclization and Heterocycle Formation
The carboxylic acid group facilitates cyclocondensation:
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With Hydrazines : Forms thiazolo[3,2-b] triazole derivatives (70–80% yield) .
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With Thiosemicarbazides : Produces fused thiazole-thiadiazine systems .
Biological Activity Correlations
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Amides : Show antimicrobial activity (MIC = 3.91–62.5 µg/mL against S. aureus) .
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Brominated Derivatives : Exhibit antitumor activity (IC = 1.6–2.0 µM vs. HepG-2 cells) .
| Derivative | Activity | Target |
|---|---|---|
| 5-Bromo-3-methoxy-thiazoleamide | Anticancer | Tubulin inhibition |
| 3-Hydroxy-thiazole-carboxylate | COX-2 Inhibition | Enzyme binding |
Scientific Research Applications
Introduction to 3-Methoxy-1,2-thiazole-5-carboxylic acid
This compound is a heterocyclic compound that has garnered significant attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, materials science, and as a biological agent.
Medicinal Chemistry
This compound has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. Its thiazole moiety is associated with several biological activities, including:
- Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent . For example, derivatives of thiazole have been tested against human lung adenocarcinoma cells and exhibited significant inhibitory effects .
Materials Science
The versatility of this compound extends to materials science. Its ability to form stable complexes with metals makes it suitable for developing new materials with specific chemical properties. Potential applications include:
- Catalysts : The compound can serve as a precursor for synthesizing catalysts used in organic reactions due to its reactivity and ability to stabilize transition states.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance the mechanical properties and thermal stability of the resulting materials.
Agricultural Chemistry
In agricultural chemistry, this compound has been explored for its potential use as a pesticide or herbicide. Its biological activity against certain pests and pathogens could lead to the development of eco-friendly agricultural products.
Case Study 1: Anticancer Activity Evaluation
A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and evaluated their anticancer activity against A549 human lung adenocarcinoma cells. Among the tested compounds, those containing the methoxy group exhibited enhanced cytotoxicity compared to their non-methoxy counterparts, indicating the importance of this substituent in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several thiazole derivatives, including this compound. The results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential use as antimicrobial agents in clinical settings.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in microbial growth, inflammation, or other biological processes. The exact pathways depend on the specific application and target organism .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
| Compound Name | CAS Number | Molecular Weight | Key Substituents | Heterocycle | Applications/Properties |
|---|---|---|---|---|---|
| 3-Methoxy-1,2-thiazole-5-carboxylic acid | 1909312-82-8 | 159.17 | -OCH₃ (3), -COOH (5) | Thiazole | Pharmaceuticals, material science |
| 3-Methyl-1,2-thiazole-5-carboxylic acid | 66975-83-5 | 143.166 | -CH₃ (3), -COOH (5) | Thiazole | Intermediate in organic synthesis |
| 3-Phenyl-1,2-thiazole-5-carboxylic acid | 13363-69-4 | 205.233 | -Ph (3), -COOH (5) | Thiazole | Materials (enhanced π-π interactions) |
| 5-Methyl-1,2-oxazole-3-carboxylic acid | - | 127.11 | -CH₃ (5), -COOH (3) | Oxazole | Potential bioactivity studies |
| 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid | 16877-55-7 | 157.126 | -OCH₃ (3), -CH₂COOH (5) | Oxazole | Biochemical derivatization |
| 4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid | 82424-74-6 | 238.24 | -NH₂ (4), -F-Ph (3), -COOH (5) | Thiazole | Targeted drug discovery |
Key Comparative Insights
Thiazole vs. Oxazole Derivatives
- Electronic Properties : Thiazoles (containing sulfur) exhibit greater polarizability and nucleophilicity compared to oxazoles (oxygen-based), enhancing their reactivity in cross-coupling reactions .
- Biological Activity : Thiazole derivatives like this compound are preferred in drug design due to sulfur’s ability to mimic biological thiols, whereas oxazoles (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) may have reduced metabolic stability .
Substituent Effects
- Methoxy vs. Methyl: The methoxy group in this compound provides electron-withdrawing effects, improving electrophilic substitution reactions.
- Phenyl and Fluorophenyl Groups: The phenyl-substituted analog (3-phenyl-1,2-thiazole-5-carboxylic acid) enhances π-π stacking in materials, while the fluorophenyl group in 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid increases bioavailability and target binding in pharmaceuticals .
Carboxylic Acid Position and Chain Modifications
- The acetic acid side chain in 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid increases solubility in polar solvents compared to the parent carboxylic acid, broadening its utility in biochemical assays .
Biological Activity
3-Methoxy-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The thiazole ring contributes to its reactivity, particularly at the C-2 and C-5 positions, where electrophilic and nucleophilic substitutions can occur. The methoxy group enhances the compound's solubility and may influence its biological activity.
Target Interactions
Thiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can lead to modulation of key biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cellular processes, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections .
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, influencing neuronal activity and offering potential in treating neurological disorders .
Biochemical Pathways
The biological activity of this compound is mediated through several pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity : Research indicates that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Biological Activities
The compound's biological activities can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects against oxidative damage by scavenging free radicals |
| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production |
| Antimicrobial | Exhibits activity against various bacteria and fungi |
| Anticancer | Induces cytotoxic effects in cancer cell lines |
| Neuroprotective | Modulates neurotransmitter receptors impacting neuronal health |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.91 to 62.5 µg/mL for certain derivatives, indicating potent antimicrobial properties .
- Cytotoxicity in Cancer Cells : Research has shown that thiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound displayed IC50 values less than 20 µg/mL against human lung adenocarcinoma cells .
- Neuropharmacological Effects : Recent studies have indicated that thiazole derivatives can modulate AMPA receptor activity. This modulation could be beneficial in treating conditions like epilepsy or neurodegenerative diseases by enhancing or inhibiting synaptic transmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
